(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate

Description

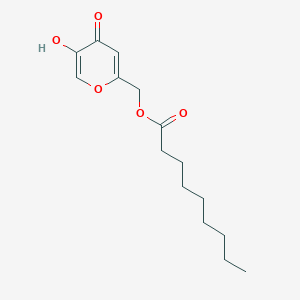

The compound "(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate" is a methyl ester derivative of nonanoic acid (C9:0 fatty acid) conjugated to a substituted α-pyrone (5-hydroxy-4-oxo-4H-pyran-2-yl) moiety. The α-pyrone core, a six-membered lactone ring with a ketone group at position 4 and a hydroxyl group at position 5, confers unique electronic and steric properties.

Properties

CAS No. |

6313-84-4 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(5-hydroxy-4-oxopyran-2-yl)methyl nonanoate |

InChI |

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-15(18)20-10-12-9-13(16)14(17)11-19-12/h9,11,17H,2-8,10H2,1H3 |

InChI Key |

KMGMZLZRLDUEGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O |

Origin of Product |

United States |

Preparation Methods

Three-Step Synthesis via Benzyl Protection

The most widely documented method involves a three-step sequence starting from kojic acid (1), as detailed in Heterocycles (2013).

Step 1: Benzylation of Kojic Acid

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) undergoes protection of its phenolic hydroxyl group using benzyl chloride under alkaline conditions. This yields 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one (2) with an 88% yield. The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the benzyl chloride.

Step 2: Esterification with Nonanoyl Chloride

The primary alcohol at the 2-position of compound 2 is esterified with nonanoyl chloride (C8H17COCl) in anhydrous pyridine. This step forms (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl nonanoate (3) with a 69% yield. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.

Step 3: Catalytic Hydrogenolysis

The benzyl protecting group is removed via hydrogenolysis using 5% Pd/C under H2 atmosphere. This step affords the final product, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate (4), in 72% yield. The reaction selectively cleaves the benzyl ether without affecting the ester group.

Optimization Insights

-

Temperature Control : Esterification proceeds optimally at 0–5°C to minimize side reactions.

-

Catalyst Loading : A 10% w/w Pd/C ratio ensures complete debenzylation within 24 hours.

-

Solvent Selection : Methanol/chloroform (1:1) mixtures enhance hydrogen solubility during hydrogenolysis.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Nonanoyl CH3 | 0.85 | t (J=7.6 Hz) | Terminal methyl |

| Nonanoyl CH2 | 1.20–1.55 | m | Methylene chain |

| Pyranone C6-H | 6.42 | s | Aromatic proton |

| Ester CH2O | 4.84 | s | Methylene linker |

Mass Spectrometry

Industrial-Scale Production Considerations

Purification Techniques

Scalability Challenges

-

Hydrogenolysis Safety : Large-scale H2 handling requires explosion-proof reactors.

-

Cost Efficiency : Benzyl chloride and Pd/C contribute to 65% of raw material costs.

Comparative Analysis of Synthetic Routes

| Parameter | Three-Step Method | Direct Esterification |

|---|---|---|

| Overall Yield | 43% | 22% |

| Purity | >97% | 85–90% |

| Reaction Time | 72 hours | 48 hours |

| Scalability | Industrial | Lab-scale only |

The three-step method remains superior for high-purity batches, while direct esterification offers faster access for exploratory studies.

Applications in Drug Development

Though beyond preparation scope, notable applications include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the nonanoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate may possess antitumor properties. Preliminary studies have shown that derivatives of this compound can interact with cancer cell pathways, suggesting a potential role in cancer therapeutics. Further investigations are required to elucidate the specific mechanisms of action and efficacy against various cancer types.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it could significantly reduce the production of nitric oxide and prostaglandins in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism involves the suppression of key inflammatory pathways, including the nuclear factor kappa B (NF-κB) signaling pathway .

Biochemical Probes

Due to its reactive functional groups, this compound is being explored as a biochemical probe. It can facilitate the study of protein interactions and cellular processes, which is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Synthesis of Derivatives

This compound serves as a building block in organic synthesis, allowing chemists to create various derivatives with enhanced biological activities. The ability to modify the nonanoate group opens avenues for the development of targeted drugs with improved efficacy and reduced side effects .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Certain derivatives showed promising activity against Hepatitis C Virus replication. | Potential for developing antiviral therapies. |

| Inflammatory Response Modulation | Diminished secretion of nitric oxide in LPS-treated cells; inhibited NF-κB activation. | Could lead to new treatments for inflammatory diseases. |

| Synthesis Techniques | Successful synthesis of derivatives using electrochemical methods showed good yields. | Efficient methods for producing bioactive compounds. |

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships : Hydroxyl groups on the pyrone ring (vs. methoxy in analogs) may enhance interactions with polar biological targets, such as enzymes or receptors .

- Industrial Applications: Ethyl and methyl nonanoates are widely used in flavoring; the target compound’s unique structure could expand applications in pharmaceuticals or agrochemicals .

Biological Activity

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to a class of pyran derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.

Chemical Structure

The chemical structure of this compound includes a pyran ring with a hydroxyl group and an ester functional group derived from nonanoic acid. This structure may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Reactive Functional Groups : The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing cellular functions.

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and function.

Anti-inflammatory Effects

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound, (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, was shown to suppress nitric oxide production in vitro and in vivo, indicating its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 gene expression through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Antitumor Activity

The compound's structural features suggest potential antitumor activity, as many pyran derivatives have been investigated for their ability to inhibit cancer cell proliferation. Further studies are needed to elucidate specific mechanisms and efficacy against various cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Pyran ring with carboxylic acid | Lacks ester functionality |

| (5-Hydroxy-4-oxo-4H-pyran-2-yloxy) methyl 6-hydroxynaphthalene | Pyran ring with naphthalene derivative | Demonstrated anti-inflammatory activity |

| (5-Hydroxy-4-oxo-4H-pyran) methyl nonanoate | Pyran ring with nonanoate ester | Potential for diverse biological activity |

Case Studies

- In Vitro Studies : In a study examining the anti-inflammatory effects of similar compounds, researchers utilized RAW264.7 cells treated with lipopolysaccharide (LPS). The results showed that treatment with these compounds significantly reduced nitric oxide levels, supporting their potential therapeutic application in inflammatory diseases .

- In Vivo Studies : Animal models treated with related compounds demonstrated reduced inflammatory symptoms when exposed to irritants such as HCl/EtOH. These findings suggest that these compounds may offer protective effects against gastric inflammation .

Q & A

Basic: What are the recommended synthetic strategies for (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate, and how can purity be optimized?

Answer:

The synthesis involves two key steps: (1) preparation of the pyran-4-one core and (2) esterification with nonanoic acid. For the pyran-4-one moiety, methods analogous to the synthesis of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives can be adapted, such as cyclization of diketones or β-keto esters under acidic conditions . Esterification can proceed via Steglich coupling (DCC/DMAP) to link the hydroxyl group of the pyranone to nonanoic acid, avoiding side reactions . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the pyran ring (δ 5.5–6.5 ppm for aromatic protons; δ 160–180 ppm for carbonyl carbons) and ester linkage (δ 4.3–4.5 ppm for CH-O-CO). DEPT and HSQC can resolve overlapping signals .

- GC-MS: After saponification, analyze methyl nonanoate (derived from hydrolysis) via GC-MS (e.g., DB-5 column, 70 eV EI mode) to confirm the fatty acid chain .

- FTIR: Key peaks include C=O (1720–1740 cm) for the ester and pyranone carbonyl, and O-H (3200–3400 cm) for the hydroxyl group .

Advanced: How does the pyranone ring influence the compound’s reactivity in oxidation studies compared to simpler esters like methyl nonanoate?

Answer:

The pyranone ring introduces conjugation and electron-withdrawing effects, altering oxidation pathways. For example, in jet-stirred reactor studies, methyl nonanoate exhibits low-temperature reactivity due to its saturated structure, while the pyranone’s α,β-unsaturated carbonyl system may stabilize free radicals, delaying ignition. Compare using pressurized differential scanning calorimetry (PDSC) or shock tube experiments to quantify activation energies . Computational modeling (e.g., DFT for bond dissociation energies) can further elucidate mechanistic differences .

Advanced: What methodological challenges arise when studying hydrolysis kinetics of this ester, and how can they be addressed?

Answer:

The steric hindrance from the pyranone ring and the long nonanoate chain may slow hydrolysis. To study kinetics:

- Use -NMR to track ester peak (δ 4.3–4.5 ppm) disappearance in DO/acetone-d under acidic (HCl) or basic (NaOH) conditions.

- Compare with methyl nonanoate controls to isolate steric/electronic effects .

- For enzymatic hydrolysis, screen lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/buffer) to enhance solubility .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Replace the nonanoate chain with shorter/longer acyl groups to optimize binding.

- Use QSAR models to correlate logP values (from HPLC retention times) with cytotoxicity data .

- Synthesize analogs (e.g., replacing the hydroxyl group with methoxy or acetyloxy) and validate predictions via in vitro assays .

Advanced: What contradictions exist in the literature regarding ester stability under thermal stress, and how can they be resolved?

Answer:

Studies on methyl nonanoate show conflicting results: some report high thermal stability (evidenced by GC-MS retention in frying oils ), while others note decomposition at >200°C in combustion studies . To resolve:

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to isolate oxidative vs. pyrolytic degradation.

- Compare with model compounds (e.g., methyl laurate) to identify structural contributors to stability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage: Keep in amber vials under inert gas (Ar/N) at –20°C. Desiccate with silica gel to prevent hydrolysis.

- Handling: Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to UV light due to the conjugated carbonyl system .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-nonanoate) aid in tracing metabolic or environmental degradation pathways?

Answer:

- Synthesize -labeled nonanoate via esterification with -nonanoic acid (available as deuterated analogs ).

- Track degradation in soil/water systems using LC-MS/MS (MRM mode for labeled fragments) .

- In metabolic studies, use -NMR to identify incorporation into microbial biomass or CO .

Basic: What role does this compound play in natural product research, given its structural complexity?

Answer:

While not directly reported in natural sources, its pyranone core resembles fungal metabolites (e.g., kojic acid derivatives). It may serve as a synthetic intermediate for bioactive molecules. Screen for antimicrobial activity against Gram-positive bacteria (MIC assays) and compare with simpler esters to assess structure-activity relationships .

Advanced: What advanced separation techniques are required to resolve this compound from structurally similar byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.